molecular formula C2H4O2 B133468 Acetic Acid-2-13C-2,2,2-d3 CAS No. 79562-15-5

Acetic Acid-2-13C-2,2,2-d3

Cat. No. B133468
CAS RN: 79562-15-5
M. Wt: 64.063 g/mol
InChI Key: QTBSBXVTEAMEQO-KQORAOOSSA-N
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Description

Acetic acid is a simple carboxylic acid and is a key chemical reagent and industrial chemical, used in the production of polyethylene terephthalate mainly used in soft drink bottles, cellulose acetate, mainly for photographic film, and polyvinyl acetate for wood glue, as well as many synthetic fibers and fabrics. In households, diluted acetic acid is often used in descaling agents. In the food industry, acetic acid is used under the food additive code E260 as an acidity regulator and as a condiment. In biochemistry, the acetyl group, derived from acetic acid, is fundamental to all forms of life. When bound to coenzyme A, it is central to the metabolism of carbohydrates and fats.

Synthesis Analysis

The synthesis of isotopically labeled acetic acid, such as Acetic Acid-2-13C-2,2,2-d3, can be achieved through various methods. For instance, the formation of acetic acid in interstellar analog ices has been studied, showing that acetic acid can be formed through the recombination of acetyl radicals with hydroxyl radicals, even under low irradiation doses, which could be analogous to conditions in molecular clouds . Additionally, the synthesis of related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, has been achieved through the reaction of 2-hydroxypyridine and chloroacetic acid in a basic aqueous solution .

Molecular Structure Analysis

The molecular structure of acetic acid consists of a methyl group attached to a carboxyl group. Isotopic labeling of acetic acid, such as with carbon-13 at the second carbon position and deuterium, can be used to investigate various properties and reactions of the molecule. For example, the isotopic labeling of indole-3-acetic acid with carbon-13 has been used to improve mass spectral analysis of the compound in plants . The structure of acetic acid derivatives has also been characterized using techniques like X-ray diffraction, as seen in the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid .

Chemical Reactions Analysis

Acetic acid can undergo various chemical reactions, including its formation through the Maillard reaction, where it is produced from glucose isotopomers in the presence of glycine . The isotopic fractionation of acetic acid during degradation by ultraviolet light has also been studied, showing enrichment in 13C and D with increased UV exposure . Furthermore, the ionization kinetics and mechanism of acetic acid in water have been investigated using NMR, providing insights into the dissociation dynamics relevant for water filtration .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid have been extensively studied. For example, the carbon and hydrogen isotope fractionation of acetic acid during UV degradation provides insights into its stability and reactivity under environmental conditions . The intramolecular 13C/12C isotope ratios of acetic acid of biological and synthetic origin have been determined, showing differences based on the origin and production process, which can be used to trace the source of vinegar . Additionally, NMR measurements have been used to investigate the dissociation constant and ionic transport in acetic acid-water mixtures, which is relevant for understanding the properties of polymeric nanofiltration membranes .

Scientific Research Applications

Catalytic, Oxidative Condensation of Methane to Acetic Acid

A study by Periana et al. (2003) demonstrates the direct, selective oxidative condensation of methane to acetic acid, highlighting a novel one-step process that could potentially simplify acetic acid production. The use of carbon-13 isotopic labeling in this research allows for tracing the origin of acetic acid's carbon atoms, confirming that both derive from methane. This study showcases the potential of isotopically labeled compounds in elucidating reaction pathways in catalysis research (Periana et al., 2003).

Origin of Low Molecular Weight Monocarboxylic Acids in Carbonaceous Chondrites

Oba and Naraoka (2006) investigated the generation of monocarboxylic acids, including acetic acid, from the Murchison meteorite via hydrous pyrolysis. By employing carbon isotopic measurements, they provided insights into the potential extraterrestrial origin of these compounds. The study illustrates the application of isotopic labeling in understanding the complex origins and formation processes of organic compounds in extraterrestrial materials (Oba & Naraoka, 2006).

NMR Study of Oxocarboxylic Acid Oximes

Malek et al. (2004) conducted an NMR study of selected oxocarboxylic acid oximes, including their hydrogen and carbon chemical shifts. Isotopic labeling, such as with carbon-13, plays a crucial role in NMR spectroscopy, enabling detailed analysis of molecular structures and interactions. This research underscores the importance of isotopically labeled acetic acid in advanced spectroscopic studies, providing deeper insights into molecular dynamics and structure (Malek et al., 2004).

Isotope Fractionation During Acetic Acid Degradation

Oba and Naraoka (2007) also explored the carbon and hydrogen isotope fractionation of acetic acid during its degradation by ultraviolet light. This study highlights how isotopic labeling can be used to investigate the environmental fate and transformation of organic compounds, contributing to our understanding of chemical processes in natural settings (Oba & Naraoka, 2007).

Interactions with Semiconductor Surfaces

Filler et al. (2006) studied the reactions of acetic acid and its isotopically labeled variants with semiconductor surfaces, providing insights into the surface chemistry relevant to materials science and nanotechnology. The research demonstrates the role of isotopic labeling in elucidating the mechanisms of surface interactions and the formation of complex structures at the molecular level (Filler et al., 2006).

Safety And Hazards

Acetic Acid-2-13C-2,2,2-d3 is classified as a dangerous good for transport and may be subject to additional shipping charges . It has hazard classifications of Eye Damage 1, Flammable Liquid 3, and Skin Corrosion 1A . The safety information suggests keeping away from heat sources, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2,2,2-trideuterioacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481080
Record name Acetic acid-2-13C,2,2,2-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.063 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid-2-13C,2,2,2-d3

CAS RN

79562-15-5
Record name Acetic acid-2-13C,2,2,2-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETIC ACID-2-13C, 2,2,2-d3, * ATOM % 13C,* ATOM % D
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